molecular formula C4H2Br3ClN2 B14725529 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole CAS No. 6595-57-9

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole

Katalognummer: B14725529
CAS-Nummer: 6595-57-9
Molekulargewicht: 353.24 g/mol
InChI-Schlüssel: GLNKLGDFCWMYCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is a halogenated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of bromine and chlorine atoms in this compound makes it highly reactive and useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole typically involves the bromination of imidazole. The process starts with the bromination of imidazole to form 2,4,5-tribromoimidazole. This intermediate is then subjected to N-alkylation using chloromethyl reagents such as chloromethyl ethyl ether in the presence of a base like triethylamine . The reaction conditions often involve solvents like benzene or dioxane and may require specific temperatures and reaction times to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of solvents, reagents, and reaction conditions is optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The compound’s reactivity allows it to participate in various biochemical pathways, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4,5-Tribromo-1-(chloromethyl)-1H-imidazole is unique due to its specific halogenation pattern and the presence of a chloromethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

6595-57-9

Molekularformel

C4H2Br3ClN2

Molekulargewicht

353.24 g/mol

IUPAC-Name

2,4,5-tribromo-1-(chloromethyl)imidazole

InChI

InChI=1S/C4H2Br3ClN2/c5-2-3(6)10(1-8)4(7)9-2/h1H2

InChI-Schlüssel

GLNKLGDFCWMYCO-UHFFFAOYSA-N

Kanonische SMILES

C(N1C(=C(N=C1Br)Br)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.